

# Tiglic Acid Derivatives: A Technical Guide to Chemical Structures and Biological Activities

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## Compound of Interest

Compound Name: *Tiglic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tiglic acid** and its derivatives, focusing on their chemical structures, synthesis, and biological activities, particularly their anti-inflammatory properties. The information is curated for professionals in the fields of chemical research and drug development.

## Introduction to Tiglic Acid

**Tiglic acid**, systematically named (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid.<sup>[1][2]</sup> It is a naturally occurring compound found in sources such as croton oil (Croton tiglium) and the defensive secretions of certain beetles.<sup>[1][2]</sup> The molecule features a double bond between the second and third carbon atoms in a trans-configuration, which contributes to its chemical reactivity and biological functions.<sup>[1][2][3]</sup> **Tiglic acid** and its geometric isomer, angelic acid, form a pair of cis-trans isomers.<sup>[2]</sup> It presents as a volatile, crystallizable solid with a characteristic sweet and spicy odor.<sup>[2][4]</sup>

Table 1: Physicochemical Properties of **Tiglic Acid**

Property	Value	References
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>2</sub>	[4][5]
Molecular Weight	100.12 g/mol	[4][5]
CAS Number	80-59-1	[2]
Melting Point	63.5 - 64 °C	
Boiling Point	198.5 °C	
pKa (at 25°C)	4.96 - 5.02	
Appearance	White crystalline solid	[4]
Solubility	Sparingly soluble in cold water; freely soluble in hot water, alcohol, and ether.	[4]

## Chemical Structures of Tiglic Acid Derivatives

The core structure of **tiglic acid** allows for various modifications to produce a range of derivatives, including esters, amides, and hydroxylated compounds.[1][6] These derivatives are explored for diverse applications, from fragrances and polymers to pharmaceuticals.[2][3]

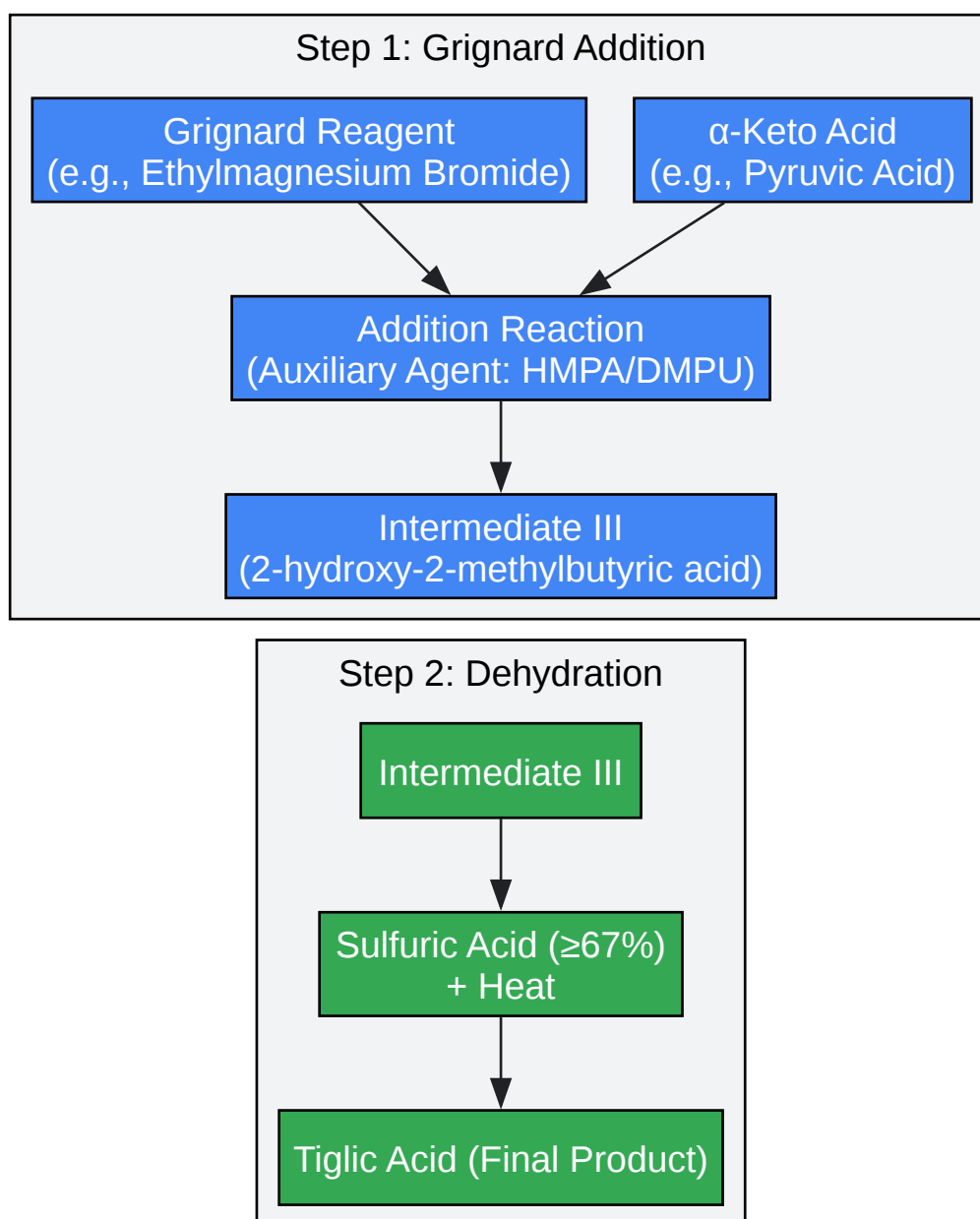
- **Tiglate Esters:** Formed by the reaction of the carboxyl group of **tiglic acid** with an alcohol. Examples include methyl tiglate, ethyl tiglate, and geranyl tiglate, the latter of which is found in geranium oil.[6]
- **Hydroxylated Derivatives:** Natural and synthetic derivatives where hydroxyl groups are added to the carbon backbone. These modifications can significantly enhance biological activity.[1]
- **Trimethylsilyl (TMS) Derivatives:** Used in analytical chemistry, particularly for gas chromatography and mass spectrometry, to increase the volatility of the parent compound.[7]

## Synthesis of Tiglic Acid and Its Derivatives

Several synthetic routes are available for producing **tiglic acid** and its derivatives. The selection of a method depends on the desired derivative, yield, and available precursors.

## Synthesis via Grignard Reaction

A common laboratory-scale synthesis involves a Grignard reagent reacting with pyruvic acid or  $\alpha$ -ketobutyric acid, followed by a dehydration step.[8]



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Caption: General workflow for the synthesis of **tiglic acid** via a Grignard reaction.

## Synthesis via Perkin Reaction

Derivatives can also be synthesized using the Perkin reaction, which involves the condensation of an aromatic aldehyde and an acid anhydride.<sup>[5]</sup> For **tiglic acid** derivatives, this typically involves a substituted phenylacetic acid and a substituted benzaldehyde, heated with triethylamine and acetic anhydride.<sup>[5]</sup>

## Biological Activities and Applications

**Tiglic acid** and its derivatives exhibit a range of biological activities, with anti-inflammatory effects being the most prominently studied.<sup>[1][3][9]</sup>

### Anti-inflammatory Properties

Hydroxylated **tiglic acid** derivatives isolated from *Enkianthus chinensis* have demonstrated potent anti-inflammatory activity.<sup>[1]</sup> These compounds significantly inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes, in macrophage models.<sup>[1]</sup> This suggests potential applications in the development of treatments for inflammatory diseases.<sup>[3][9]</sup>

### Other Biological Roles

**Tiglic acid** is also known to agonize the free fatty acid receptor 2 (FFA2), leading to the upregulation of Peptide YY (PYY) expression, which plays a role in regulating appetite and glucose homeostasis.<sup>[9]</sup> This activity points to its potential utility in research related to obesity and diabetes.<sup>[9]</sup>

## Quantitative Bioactivity Data

The anti-inflammatory potential of hydroxylated **tiglic acid** derivatives has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC<sub>50</sub>) values for the inhibition of nitric oxide production in macrophage models are presented below.

Table 2: Anti-inflammatory Activity of Hydroxylated **Tiglic Acid** Derivatives

Compound	Source	Assay	IC <sub>50</sub> Value (μM)	Reference
Derivative 3	Enkianthus chinensis	NO Production Inhibition	2.9	[1]
Derivative 12	Enkianthus chinensis	NO Production Inhibition	1.2	[1]

## Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of **tiglic acid** derivatives based on published procedures.

### Protocol: Synthesis of Tiglic Acid via Grignard Reaction[9]

- Preparation of Grignard Reagent: Add magnesium chips (17.5 g) and tetrahydrofuran (THF, 200 g) to a 2L reaction vessel under a nitrogen atmosphere. Slowly add a THF solution of bromoethane (77.34 g in 200 g THF) dropwise to initiate the reaction. Stir the mixture at 35°C for 30 minutes to complete the formation of ethylmagnesium bromide.
- Addition Reaction: Add an auxiliary agent such as HMPA (2.5 g) to the prepared Grignard reagent.
- Intermediate Formation: Slowly introduce the α-keto acid (e.g., pyruvic acid) to the reaction mixture at room temperature to form the 2-hydroxy-2-methylbutyric acid intermediate.
- Dehydration: Add a sulfuric acid solution (mass concentration ≥67%) to the intermediate. Heat the mixture to induce dehydration, yielding **tiglic acid**.
- Purification: The final product can be purified by recrystallization from an ethanol-water solution.

### Protocol: Nitric Oxide (NO) Inhibition Assay[1][11][12]

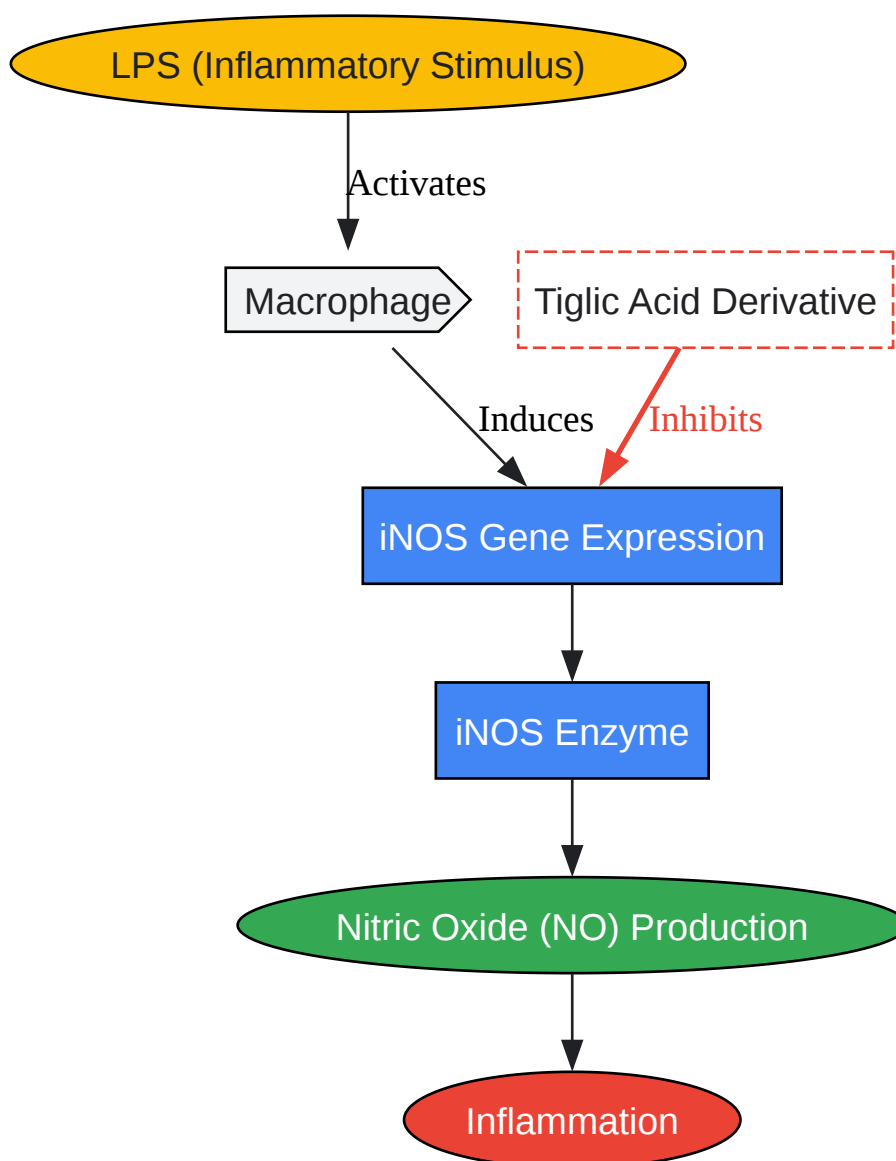
- Cell Culture: Culture RAW 264.7 macrophage cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified

incubator at 37°C with 5% CO<sub>2</sub>.

- **Cell Seeding:** Seed the macrophages into 96-well plates at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the **tiglic acid** derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control.
- **Inflammatory Stimulation:** Induce inflammation by adding lipopolysaccharide (LPS) to the wells (except for the negative control wells) and incubate for 24 hours.
- **NO Measurement:** Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
- **Data Analysis:** Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC<sub>50</sub> value by plotting the inhibition percentage against the compound concentration.

## Proposed Anti-inflammatory Signaling Pathway

The inhibitory effect of **tiglic acid** derivatives on nitric oxide production is a key aspect of their anti-inflammatory mechanism. This process involves the modulation of inflammatory signaling pathways within macrophages.



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Caption: Proposed mechanism of anti-inflammatory action for **tiglic acid** derivatives.

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## References

- 1. Tiglic acid | 80-59-1 | Benchchem [benchchem.com]
- 2. Tiglic acid - Wikipedia [en.wikipedia.org]
- 3. polybluechem.com [polybluechem.com]
- 4. Tiglic acid | C<sub>5</sub>H<sub>8</sub>O<sub>2</sub> | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TIGLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Tiglic acid, TMS derivative [webbook.nist.gov]
- 8. CN111233654A - Simple method for synthesizing tiglic acid - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
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